5-Ethoxy-2-nitropyridine

描述

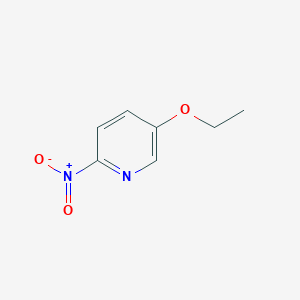

5-Ethoxy-2-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, where the ethoxy group is attached to the second carbon and the nitro group is attached to the fifth carbon of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-nitropyridine typically involves the nitration of 2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

化学反应分析

Types of Reactions

5-Ethoxy-2-nitropyridine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Reagents such as sodium ethoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

Reduction: The major product is 5-ethoxy-2-aminopyridine.

Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.

科学研究应用

5-Ethoxy-2-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

Industry: Used in the production of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of 5-Ethoxy-2-nitropyridine depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment .

相似化合物的比较

Similar Compounds

2-Ethoxy-5-nitropyridine: Similar in structure but with different substitution patterns.

3-Methyl-4-nitropyridine N-oxide: Another nitropyridine derivative with different functional groups.

2-Amino-4-methyl-5-nitropyridine: Contains an amino group instead of an ethoxy group

Uniqueness

5-Ethoxy-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable as an intermediate in the synthesis of various complex molecules and in scientific research .

生物活性

5-Ethoxy-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory effects, synthesis methods, and comparative studies with related compounds.

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 168.15 g/mol. It appears as a yellow crystalline solid and belongs to the class of nitropyridines, characterized by the presence of a nitro group attached to a pyridine ring. The nitro group (NO₂) enhances its reactivity, making it a valuable starting material for further organic synthesis.

Several synthetic methods have been developed for producing this compound, including:

- Nitration of Ethoxy-pyridine : This method involves the electrophilic substitution of an ethoxypyridine precursor with a nitrating agent.

- Vicarious Nitration : A technique that allows for regioselective introduction of the nitro group onto the pyridine ring.

These methods enable controlled substitution patterns, facilitating the production of derivatives with varied biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents. Studies suggest that compounds within this class can disrupt bacterial cell walls or interfere with metabolic pathways, leading to bacterial cell death .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound demonstrates anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially decreasing the production of pro-inflammatory cytokines. This activity suggests its applicability in treating inflammatory diseases .

Comparative Studies

To better understand the biological activity of this compound, comparative studies with structurally similar compounds are essential. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethoxy-3-nitropyridine | C7H8N2O3 | Different position of the nitro group |

| 3-Ethoxy-4-nitropyridine | C7H8N2O3 | Exhibits different biological activities |

| 4-Ethoxy-2-nitropyridine | C7H8N2O3 | Potentially different reactivity patterns |

| 5-Nitro-pyridin-2-ylmethanol | C7H8N2O3 | Hydroxyl group introduces different reactivity |

These compounds provide insights into how variations in structure can influence biological activity, highlighting the significance of this compound within its class .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For instance, a study conducted on N-pyridyl-hydrazone derivatives showed promising results in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. The findings indicated that modifications to the pyridine ring could enhance inhibitory potency while maintaining low cytotoxicity .

Another research effort explored the use of this compound as a lead compound for developing new therapeutic agents targeting inflammatory diseases. The results demonstrated its potential effectiveness in reducing inflammation markers in vitro .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethoxy-2-nitropyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nitration of ethoxy-substituted pyridine precursors or reduction of nitro intermediates. For example, 2-methoxy-5-nitropyridine derivatives are synthesized by nitration followed by reduction using iron powder and acetic acid under reflux . Optimization involves adjusting catalysts (e.g., Fe vs. Pd/C), solvent polarity, and temperature to enhance yield and purity. Kinetic studies using HPLC or GC-MS can monitor intermediate formation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and electronic environments. Infrared (IR) spectroscopy confirms nitro (NO₂) and ethoxy (C-O-C) functional groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography (if applicable) provides definitive structural confirmation, requiring high-purity crystals and software like SHELXL for refinement .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodology : Follow GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent skin/eye contact, and store in sealed containers in dry, ventilated areas. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : It serves as a precursor for pharmaceuticals (e.g., naphthyridine derivatives) via nitro-group reduction to amines or nucleophilic substitution reactions. Its electron-deficient pyridine ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to build heterocyclic frameworks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron affinity, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Solvent effects are modeled using PCM (Polarizable Continuum Model). Validate predictions with experimental kinetic data or Hammett plots .

Q. What strategies resolve contradictions in spectroscopic data for nitro-pyridine derivatives?

- Methodology : Triangulate NMR/IR/MS data with computational simulations (e.g., Gaussian for IR peak assignment). For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D NMR (COSY, HSQC) or crystallographic data. Statistical tools like Principal Component Analysis (PCA) can identify outliers in datasets .

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

- Methodology : Steric maps (from XRD) and Natural Bond Orbital (NBO) analysis quantify substituent bulk and electron-withdrawing effects. Compare reaction outcomes under varying conditions (e.g., polar aprotic vs. protic solvents) to isolate electronic vs. steric dominance. Kinetic isotope effects (KIEs) further probe transition states .

Q. What advanced techniques validate the purity of this compound in high-throughput synthesis?

- Methodology : High-Resolution Mass Spectrometry (HRMS) ensures exact mass matching. Purity assays via Differential Scanning Calorimetry (DSC) detect polymorphic impurities. For trace metal analysis (e.g., catalyst residues), use ICP-MS or X-ray Fluorescence (XRF) .

Q. How can researchers design experiments to study the environmental fate of nitro-pyridine derivatives?

- Methodology : Simulate degradation pathways using UV-Vis spectroscopy under controlled photolysis. Assess biodegradation via microbial assays (e.g., OECD 301F) and quantify metabolites via LC-QTOF-MS. Ecotoxicity models (e.g., ECOSAR) predict aquatic toxicity based on QSAR (Quantitative Structure-Activity Relationship) data .

Q. What interdisciplinary approaches enhance the catalytic efficiency of this compound in multi-step syntheses?

属性

IUPAC Name |

5-ethoxy-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVHPVKSEBHJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696946 | |

| Record name | 5-Ethoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856164-26-6 | |

| Record name | 5-Ethoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。